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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-1H-pyrazole

Cat. No.: B072811

An In-depth Technical Guide to 3-Methyl-1-
phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7). The document details the
compound's key characteristics, supported by structured data tables for easy reference.
Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, along
with an analysis of its spectral data. A key chemical transformation, the Vilsmeier-Haack
reaction, is also described and its mechanism illustrated. This guide is intended to be a
valuable resource for professionals in research, and drug development, offering foundational
information for further investigation and application of this compound.

Core Physical and Chemical Properties

3-Methyl-1-phenyl-1H-pyrazole is a white to pale yellow crystalline solid at room temperature.
It is largely insoluble in water but shows solubility in organic solvents.

Physical Properties
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The key physical properties of 3-Methyl-1-phenyl-1H-pyrazole are summarized in the table

below.
Property Value Reference(s)
Molecular Formula C1oH10N:2 [1]
Molecular Weight 158.20 g/mol [1]
Melting Point 34-36 °C [2]
Boiling Point 255-256 °C (at 752 Torr) [2]
Density 1.076 g/cm3 [2]
Refractive Index 1.5870 (at 20°C, 589.3 nm) [2]
Appearance White to cream or pale yellow o
crystals
Solubility Insoluble in water [2]

Chemical and Spectroscopic Properties

The chemical and spectroscopic data for 3-Methyl-1-phenyl-1H-pyrazole are presented
below.
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Property Value Reference(s)
CAS Number 1128-54-7 [2]
pKa 0.87 £ 0.10 (Predicted) [2]
Flash Point >110 °C (>230 °F) [2]

7.79 (d, 2H), 7.64 (d, 2H), 7.41
(t, 2H), 7.23 (t, 1H), 6.23 (s, 3]
1H), 2.37 (s, 3H)

1H NMR (400 MHz, CDCls) &
(ppm)

13C NMR Data not consistently available
in searched literature

R Spect Specific peak data not detailed
ectrosco
P by in searched literature

Mass Spectrometry Molecular lon (M+): 158 [3]

Experimental Protocols
Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

The following protocol describes a general method for the synthesis of 3-Methyl-1-phenyl-1H-
pyrazole.[2]

Materials:

3-Methylpyrazole (1.47 mmol)

lodobenzene (2.21 mmol)

Copper(l) iodide (Cul, 0.147 mmol)

Manganese(ll) fluoride (MnFz, 0.441 mmol)

Potassium hydroxide (KOH, 2.94 mmol)

trans-1,2-Diaminocyclohexane (0.294 mmol)
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Water (0.75 mL)

Dichloromethane

Anhydrous Sodium Sulfate (Na2S0a4)

Silica gel for column chromatography

Procedure:

» To areaction vial, add 3-methylpyrazole, Cul, MnF2, KOH, and iodobenzene.

e Add trans-1,2-diaminocyclohexane and water to the reaction vial.

o Seal the vial with a screw cap.

« Stir the reaction mixture at 60 °C for 24 hours in the air.

o After 24 hours, cool the reaction mixture to room temperature.

 Dilute the mixture with dichloromethane and filter through a pad of diatomaceous earth.
o Combine the organic phases and dry over anhydrous NazSOa.

o Concentrate the solution under reduced pressure to remove the solvent.

 Purify the crude product by silica gel column chromatography to obtain 3-methyl-1-
phenylpyrazole.

e Confirm the structure and purity of the product using *H NMR and 3C NMR spectroscopy.

Chemical Reactions and Mechanisms
Vilsmeier-Haack Reaction

A notable reaction of 3-Methyl-1-phenyl-1H-pyrazole is the Vilsmeier-Haack reaction, which is
used for the formylation of electron-rich aromatic rings. This reaction introduces a formyl group
(-CHO) onto the pyrazole ring, typically at the 4-position. The Vilsmeier reagent, a
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chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide
(DMF) and an acid chloride, most commonly phosphorus oxychloride (POCIs).[4][5]

The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the
pyrazole ring, followed by hydrolysis to yield the corresponding aldehyde.

Vilsmeier Reagent Formation Formylation of 3-Methyl-1-phenyl-1H-pyrazole

POCls Hydrolysis (H20)

Iminium Salt Intermediate

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Vilsmeier Reagent

(Chloroiminium fon) 3-Methyl-1-phenyl-1H-pyrazole

Click to download full resolution via product page

Caption: Mechanism of the Vilsmeier-Haack Reaction on 3-Methyl-1-phenyl-1H-pyrazole.

Biological and Pharmacological Context

While 3-Methyl-1-phenyl-1H-pyrazole itself is primarily used as an intermediate in the
synthesis of other compounds, the broader class of pyrazole derivatives exhibits a wide range
of biological activities. These activities include potential anti-inflammatory, analgesic, and
antimicrobial properties. For instance, it serves as a building block in the development of
pharmaceuticals that target specific biological pathways.[6] It is also utilized in agricultural
chemistry as an intermediate for fungicides and herbicides.[6]

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent
purification of 3-Methyl-1-phenyl-1H-pyrazole.
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- 3-Methylpyrazole
- lodobenzene
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Reaction
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(Extraction & Drying)
(Column Chromatographa

Pure 3-Methyl-1-phenyl-1H-pyrazole
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Caption: General workflow for the synthesis and purification of 3-Methyl-1-phenyl-1H-
pyrazole.

Conclusion
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3-Methyl-1-phenyl-1H-pyrazole is a versatile heterocyclic compound with well-defined
physical and chemical properties. Its utility as a synthetic intermediate in both the
pharmaceutical and agrochemical industries is significant. This guide provides essential data
and protocols to support researchers in their work with this compound, facilitating its application
in the development of new technologies and therapies. Further research into the specific
biological activities of this compound and its derivatives may unveil new therapeutic potentials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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